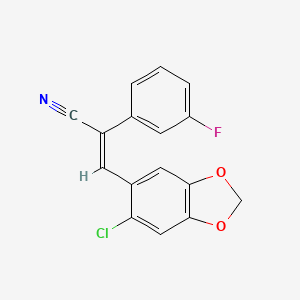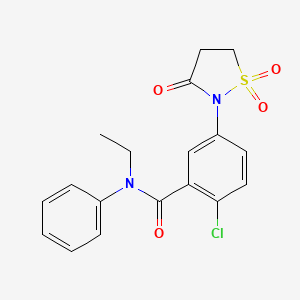![molecular formula C16H21N5O3 B4980540 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TBOA, and it is a potent inhibitor of excitatory amino acid transporters (EAATs). In
作用機序
TBOA inhibits the activity of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, which are responsible for the reuptake of glutamate from the extracellular space. 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide are located on the plasma membrane of neurons and astrocytes, and their activity is essential for maintaining the extracellular concentration of glutamate. TBOA binds to the active site of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide and prevents the reuptake of glutamate, leading to an increase in the extracellular concentration of glutamate.
Biochemical and Physiological Effects
The increase in the extracellular concentration of glutamate due to TBOA inhibition can lead to several biochemical and physiological effects. Glutamate is a major neurotransmitter in the brain, and its activity is essential for various physiological processes such as learning, memory, and synaptic plasticity. However, excessive glutamate activity can lead to excitotoxicity, which is a pathological condition that can cause neuronal damage and death. TBOA has been shown to induce excitotoxicity in various in vitro and in vivo models, which can be studied to understand the mechanisms underlying excitotoxicity.
実験室実験の利点と制限
TBOA has several advantages and limitations for lab experiments. One of the major advantages is its potency as an EAAT inhibitor. TBOA has been shown to be a more potent inhibitor of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide than other commonly used inhibitors such as DL-threo-beta-benzyloxyaspartic acid (TBOA) and L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, TBOA also has some limitations, such as its non-specificity towards different EAAT subtypes and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of TBOA. One of the major directions is the development of more specific and potent EAAT inhibitors. TBOA has been shown to be non-specific towards different EAAT subtypes, which can limit its use in studying the specific functions of different 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. Another direction is the study of the role of TBOA in various pathological conditions such as epilepsy, stroke, and neurodegenerative diseases. TBOA-induced excitotoxicity can be studied to understand the mechanisms underlying these conditions and to develop potential therapeutic interventions. Finally, the development of TBOA derivatives with improved specificity, potency, and pharmacokinetic properties can lead to the development of novel drugs for various neurological disorders.
合成法
The synthesis of TBOA is a complex process that involves several steps. The first step involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. The second step involves the reaction of 4-tert-butylbenzoyl chloride with ethylenediamine to form 2-(4-tert-butylbenzoylamino)ethylamine. The third step involves the reaction of 2-(4-tert-butylbenzoylamino)ethylamine with 1,2,5-oxadiazole-3-carboxylic acid to form TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential applications in various research fields. One of the major applications of TBOA is in the study of the glutamatergic system. TBOA has been shown to inhibit the reuptake of glutamate, which is a major neurotransmitter in the brain. This inhibition leads to an increase in the extracellular concentration of glutamate, which can then be studied to understand the role of glutamate in various physiological and pathological conditions.
特性
IUPAC Name |
4-amino-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)11-6-4-10(5-7-11)14(22)18-8-9-19-15(23)12-13(17)21-24-20-12/h4-7H,8-9H2,1-3H3,(H2,17,21)(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRSZMBHLOZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-ethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980468.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4980472.png)
![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)
![ethyl 4-(4-chlorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4980482.png)


![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)
![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)